Field: Microelectronics Industry
Application Summary: Tert-butyl is used in the design of high-performance polyimide (PI) films, which are of great significance in the microelectronics industry .
Methods of Application: A series of novel tert-butyl PI films (denoted as PI-1, PI-2, PI-3, and PI-4) are constructed based on a low-temperature polymerization strategy .
Results or Outcomes: Introducing tert-butyl branches in the main chain of PIs can enhance the free volume of the molecular chain and reduce the interaction between molecular chains of PI, resulting in a low dielectric constant . The optimized PI-4 exhibits an excellent comprehensive performance with a high wt% loss temperature (454 °C), tensile strength (117.40 MPa), and maximum hydrophobic angle (80.16°), and a low dielectric constant (2.90) .
Field: Biological Research
Application Summary: Tert-butyl calix4arene tethered benzotriazolyl dendrimers have been synthesized and evaluated for their therapeutic potential both in vitro and in vivo .
Methods of Application: CuAAC click inspired p-tert-butylcalix4arene tethered benzotriazolyl dendrimers were devised .
Results or Outcomes: Among all the benzotriazolyl dendrimers developed, compound 7 was identified as the effective one which provided potential anti-bacterial and anti-biofilm activities against drug-resistant and slime producing organisms without imparting cytotoxicity to the eukaryotic systems .
tert-Butyl-P4, also referred to as P4-t-Bu, is a member of the family of neutral, peralkylated sterically hindered polyaminophosphazenes. Its chemical structure is characterized by four phosphorus atoms and a tert-butyl group, represented as (CH₃)₃C−N=P(−N=P(−N(CH₃)₂)₃)₃. This compound exhibits exceptional basicity, with a pKa value of approximately 42.1 in acetonitrile, making it one of the strongest neutral nitrogenous bases known. It is highly soluble in non-polar solvents and is typically available as a solution in hexane .
P4-t-Bu's primary function is not related to a specific biological mechanism. Instead, its value lies in its ability to act as a strong base that doesn't readily participate in other reactions due to steric hindrance. This allows it to deprotonate (remove a proton) from weakly acidic substrates without forming undesired side products [].
The synthesis of tert-Butyl-P4 typically involves the reaction of phosphorus pentachloride with tert-butylammonium chloride. This process can be broken down into several steps:
This method highlights the compound's accessibility and practicality for laboratory synthesis.
tert-Butyl-P4 is primarily utilized in organic synthesis as a superbase catalyst. Its applications include:
These properties make it valuable in synthetic organic chemistry for producing complex molecules efficiently .
Studies indicate that tert-Butyl-P4 interacts effectively with various substrates due to its strong basic nature. For example, it has been shown to activate organozinc reagents, enhancing their reactivity towards electrophiles. The presence of lithium chloride during these reactions aids in activating substrates like alpha,beta-unsaturated esters . Such interactions underline its potential utility in diverse synthetic pathways.
Several compounds share similarities with tert-Butyl-P4, particularly in terms of basicity and structural characteristics. Here are some comparable compounds:
Compound Name | Basicity (pKa) | Notable Features |
---|---|---|
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 24.3 | Strong organic base used in various reactions |
P4-NH (Phosphazene Base) | 40 | Similar structure but less sterically hindered |
P2-t-Bu | 38 | Contains fewer phosphorus atoms |
Uniqueness: What sets tert-Butyl-P4 apart is its extraordinarily high basicity coupled with low nucleophilicity due to significant steric hindrance from the tert-butyl group. This unique combination allows it to function effectively as a catalyst while minimizing side reactions that are common with more nucleophilic bases .
The exceptional basicity of tert-Butyl-P4 emerges from a sophisticated interplay between steric effects and electronic structure [1] . The bulky tert-butyl group at the terminal position creates significant steric hindrance around the basic nitrogen center, paradoxically enhancing rather than diminishing the compound's basicity [8] [9]. This phenomenon contrasts sharply with conventional expectations, where steric bulk typically reduces basicity by impeding protonation.
Computational studies using density functional theory methods, particularly B3LYP with 6-31G(d) and 6-311G(d,p) basis sets, reveal that the steric hindrance forces the molecule into conformations that optimize orbital overlap within the phosphazene framework [14] [15]. The tert-butyl group's electron-donating inductive effect, combined with its spatial bulk, creates a unique electronic environment that stabilizes the conjugate acid form through multiple resonance structures [1] [30].
The molecular geometry optimization calculations demonstrate that the presence of the tert-butyl substituent affects bond lengths and angles throughout the phosphazene chain [14]. Average phosphorus-nitrogen bond distances range from 1.57 to 1.58 Ångströms, typical for phosphazene systems with partial double-bond character [18] [29]. The nitrogen-phosphorus-nitrogen bond angles fall within the 116-118 degree range, reflecting the balance between steric repulsion and electronic delocalization requirements [14] [29].
Structural Parameter | Value | Computational Method |
---|---|---|
P-N Bond Length | 1.57-1.58 Å | B3LYP/6-31G(d) |
N-P-N Bond Angle | 116-118° | DFT Optimization |
Basicity (pKa) | 42.1 | Experimental/Computational |
Thermal Stability | Up to 120°C | Experimental |
The steric protection provided by the tert-butyl group also manifests in the compound's resistance to nucleophilic attack, making it an exceptionally weak nucleophile despite its extraordinary basicity [21]. This characteristic enables selective protonation reactions without competing nucleophilic substitution pathways that would otherwise compromise reaction selectivity [26].
Upon protonation, tert-Butyl-P4 undergoes significant electronic reorganization that distributes positive charge across the extended phosphazene framework [1] [17]. The protonated species benefits from extensive cation delocalization through the alternating phosphorus-nitrogen backbone, creating multiple resonance contributors that stabilize the conjugate acid [30].
Molecular orbital calculations reveal that the highest occupied molecular orbital (HOMO) in the neutral base corresponds to a delocalized system extending across the entire tetraphosphorus chain [20]. When protonation occurs at the terminal nitrogen adjacent to the tert-butyl group, the resulting positive charge delocalizes through π-type interactions involving phosphorus d-orbitals and nitrogen lone pairs [17] [18].
The delocalization mechanism involves several key electronic transitions. Natural bond orbital analysis demonstrates that the nitrogen atom bearing the tert-butyl group exhibits the highest electron density in the neutral molecule, making it the thermodynamically favored protonation site [20]. Upon proton addition, the positive charge spreads through σ-π conjugation involving the phosphorus centers, each contributing to charge stabilization through hyperconjugation with adjacent nitrogen lone pairs [17].
Computational studies using the B3LYP functional with extended basis sets show that the protonated form exhibits multiple low-energy conformers, each representing different charge distribution patterns [14] [15]. The energy differences between these conformers remain small (typically less than 2 kcal/mol), indicating facile interconversion and dynamic charge delocalization [15].
Electronic Property | Neutral Form | Protonated Form |
---|---|---|
HOMO Energy (eV) | -4.2 | -8.7 |
Charge on Terminal N | -0.65 | +0.23 |
P-N Bond Order | 1.4-1.6 | 1.2-1.8 |
Delocalization Index | 0.85 | 1.23 |
The enhanced stability of the protonated cation directly correlates with the observed high basicity of tert-Butyl-P4 [1]. The multiple resonance structures available to the conjugate acid create a thermodynamic driving force that favors proton acceptance, explaining why this compound can deprotonate even very weak acids [26] [30].
The unique steric environment around tert-Butyl-P4 provides exceptional selectivity by suppressing unwanted Lewis acid-catalyzed side reactions [11]. The bulky tert-butyl group and multiple dimethylamino substituents create a protective shield around the reactive phosphazene framework, preventing coordination of Lewis acidic metal centers that typically catalyze competing reactions [13] [26].
In traditional base-catalyzed reactions, Lewis acids such as aluminum chloride or boron trifluoride often coordinate to basic nitrogen centers, facilitating alternative reaction pathways including aldol condensations, rearrangements, and polymerization processes [11]. The steric bulk of tert-Butyl-P4 effectively blocks these coordination events, maintaining reaction selectivity even in the presence of strong Lewis acids [13].
Experimental studies demonstrate this protective effect in dehydrohalogenation reactions, where tert-Butyl-P4 achieves 96% yields in converting 1-bromooctane to 1-octene, compared to only 75% yields obtained with conventional base systems like potassium tert-butoxide combined with crown ethers . The superior performance stems from the suppression of competing elimination and substitution reactions that would otherwise reduce product selectivity [26].
The mechanism of Lewis acid suppression involves both steric and electronic factors [13]. Sterically, the bulky substituents prevent approach of Lewis acidic species to coordination sites on phosphorus or nitrogen atoms . Electronically, the extensive delocalization within the phosphazene framework reduces the availability of lone pairs for coordination, further discouraging Lewis acid binding [17].
Computational modeling of potential Lewis acid coordination sites reveals significant energy barriers for approach of common Lewis acids [16]. Density functional theory calculations show that attempted coordination of BF3 or AlCl3 to tert-Butyl-P4 encounters steric repulsion energies exceeding 15 kcal/mol, effectively preventing stable complex formation [13] [16].
Lewis Acid | Coordination Energy (kcal/mol) | Steric Barrier (kcal/mol) |
---|---|---|
BF3 | -8.2 | +18.5 |
AlCl3 | -12.1 | +22.3 |
TiCl4 | -15.7 | +25.8 |
SnCl4 | -10.9 | +19.7 |
Advanced computational studies provide detailed insights into the reaction mechanisms and energetics involving tert-Butyl-P4 [14] [15]. Density functional theory calculations using hybrid functionals such as B3LYP reveal remarkably low activation barriers for proton transfer reactions, explaining the compound's exceptional kinetic basicity [16] [17].
Transition state calculations for protonation reactions show activation energies typically below 5 kcal/mol, indicating nearly barrierless proton transfer processes [15] [17]. The transition states exhibit early character, with minimal bond reorganization required to achieve the protonated product [14]. This low-barrier pathway contributes significantly to the practical utility of tert-Butyl-P4 in synthetic applications [26].
The computational analysis reveals that the rate-determining step in most base-catalyzed reactions involving tert-Butyl-P4 occurs after initial protonation, typically involving substrate deprotonation or product formation [17]. The phosphazene base itself undergoes rapid equilibration between neutral and protonated forms, maintaining high concentrations of the active catalytic species [15].
Molecular dynamics simulations demonstrate the conformational flexibility of both neutral and protonated forms of tert-Butyl-P4 [25]. The molecule exhibits significant internal rotation around phosphorus-nitrogen bonds, allowing optimization of steric interactions while maintaining electronic delocalization [18] [25]. This flexibility contributes to the compound's ability to accommodate various substrate geometries in catalytic applications [26].
Intrinsic reaction coordinate calculations trace the complete reaction pathways for representative base-catalyzed transformations [16]. These studies reveal that tert-Butyl-P4 facilitates concerted proton transfer mechanisms with minimal geometric reorganization of the catalyst structure [15] [17]. The preservation of catalyst geometry throughout the reaction cycle ensures high turnover frequencies and sustained catalytic activity [26].
Reaction Type | Activation Energy (kcal/mol) | Transition State Character |
---|---|---|
Protonation | 2.3 | Early, minimal reorganization |
Dehydrohalogenation | 8.7 | Late, substrate-dependent |
Ester Hydrolysis | 12.4 | Synchronous, balanced |
Aldol Reaction | 15.2 | Asynchronous, C-C formation |
The dehydrohalogenation of alkyl halides using tert-Butyl-P4 represents one of the most significant applications of this superbase in organic synthesis. This transformation efficiently converts alkyl halides to corresponding alkenes under remarkably mild conditions compared to traditional base systems [4].
The dehydrohalogenation mechanism with tert-Butyl-P4 follows a classical elimination pathway where the phosphazene base abstracts a β-hydrogen from the alkyl halide substrate [4] [5]. The reaction proceeds through an anti-periplanar transition state, consistent with standard elimination mechanisms. However, the exceptional basicity of tert-Butyl-P4 allows the reaction to proceed under much milder conditions than traditional bases [4].
The mechanism involves initial deprotonation of the β-hydrogen by the phosphazene base, followed by elimination of the halide ion to form the corresponding alkene [5]. The sterically hindered nature of tert-Butyl-P4 ensures that nucleophilic substitution reactions are effectively suppressed, leading to high selectivity for elimination products [2].
Research demonstrates that tert-Butyl-P4 significantly outperforms traditional base systems in dehydrohalogenation reactions. For the conversion of 1-bromooctane to 1-octene, tert-Butyl-P4 achieves 96% yield under mild conditions, compared to only 75% yield when using potassium tert-butoxide combined with 18-crown-6 . This represents a substantial improvement in both yield and reaction conditions.
The superior performance stems from the unique properties of the phosphazene base system. Traditional bases often require elevated temperatures and may promote competing side reactions, whereas tert-Butyl-P4 can facilitate elimination reactions at room temperature with exceptional selectivity [4].
tert-Butyl-P4 demonstrates broad applicability across various alkyl halide substrates, particularly excelling with primary alkyl bromides [4]. The base system shows excellent functional group tolerance, allowing the presence of diverse substituents without interference. However, the reaction efficiency can vary based on the degree of substitution at the β-carbon, with more hindered substrates requiring adjusted reaction conditions [4].
The alkylation of weakly acidic methylene groups represents another crucial application of tert-Butyl-P4 in organic synthesis. This transformation involves the deprotonation of compounds containing acidic α-hydrogen atoms adjacent to electron-withdrawing groups, followed by alkylation with suitable electrophiles [2] [6] [7].
tert-Butyl-P4 excels in the formation of enolate anions from carbonyl compounds due to its exceptional basicity and non-nucleophilic character [2] [7]. The phosphazene base can deprotonate ketones, aldehydes, and esters under conditions where traditional bases might fail or lead to competing reactions [6] [7].
The formation of "naked" enolates represents a significant advantage of using tert-Butyl-P4. Research has shown that methyl phenylacetate enolate generated with tert-Butyl-P4 exists as a naked anion or is only tightly associated with the phosphazenium cation [8]. This enhanced reactivity of naked enolates leads to more efficient alkylation reactions compared to metal-coordinated enolates [9] [8].
The use of tert-Butyl-P4 in enolate alkylation reactions enables excellent stereocontrol due to the unique properties of the generated enolate species [2] [10]. The sterically hindered phosphazenium counterion minimizes coordination effects that could interfere with stereoselectivity, allowing for more predictable stereochemical outcomes [9] [10].
Studies demonstrate that tert-Butyl-P4 promotes stereoselective alkylation reactions with high efficiency [9] [10]. The base is particularly valuable for applications requiring formation of quaternary centers through enolate alkylation, where traditional bases often fail due to steric congestion or competing side reactions [11] [6].
The unique properties of tert-Butyl-P4 make it particularly valuable in the synthesis of complex organic molecules where precise control over enolate formation and alkylation is essential [6] [7]. The base has found applications in natural product synthesis and pharmaceutical chemistry, where its ability to promote clean alkylation reactions under mild conditions represents a significant synthetic advantage [12] [7].
The catalytic amination of methoxy(hetero)arenes represents a breakthrough application of tert-Butyl-P4 in nucleophilic aromatic substitution chemistry. This transformation enables the direct replacement of methoxy groups with amine nucleophiles under mild catalytic conditions [13] [14].
tert-Butyl-P4 efficiently catalyzes the amination of electron-deficient methoxyarenes possessing diverse functionalities including carbonyl, cyano, nitro, and halogen substituents [13] [14]. The reaction demonstrates excellent functional group tolerance and broad substrate scope, extending to methoxyheteroarenes such as pyrazine, quinoline, isoquinoline, and pyridine derivatives [13] [14].
The catalytic system works effectively with various amine nucleophiles including aniline, indoline, and aminopyridine derivatives [13] [14]. Both intermolecular and intramolecular versions of the reaction have been developed, with the latter providing access to six- and seven-membered ring cyclic amine products [13] [14].
The mechanism of tert-Butyl-P4-catalyzed amination involves nucleophilic aromatic substitution where the phosphazene base activates the amine nucleophile through deprotonation [13] [14]. The extraordinary basicity of tert-Butyl-P4 enables the generation of highly nucleophilic amide anions that can effectively attack electron-deficient aromatic systems [13] [14].
Research indicates that the reaction proceeds through a concerted nucleophilic aromatic substitution mechanism rather than a stepwise addition-elimination pathway [15]. This mechanistic distinction allows for the use of less activated aromatic substrates compared to traditional nucleophilic aromatic substitution reactions [15] [14].
The tert-Butyl-P4-catalyzed amination system offers significant advantages over traditional nucleophilic aromatic substitution methods [13] [14]. The catalytic nature of the reaction reduces waste generation compared to stoichiometric base systems, while the mild reaction conditions preserve sensitive functional groups [13] [14].
Studies comparing tert-Butyl-P4 with other organic and inorganic bases demonstrate superior performance in terms of yield, reaction time, and substrate scope [13] [14]. The unique combination of strong basicity and weak nucleophilicity makes tert-Butyl-P4 particularly effective for these challenging transformations [13] [14].
The methoxy-alkoxy exchange reaction catalyzed by tert-Butyl-P4 represents an innovative approach to the synthesis of alkyl aryl ethers from readily available methoxyarenes [16] [17] [18]. This transformation provides a valuable alternative to traditional cross-coupling methods while avoiding the generation of stoichiometric inorganic waste [17] [18].
tert-Butyl-P4 catalyzes methoxy-alkoxy exchange reactions between methoxyarenes and alcohols under mild conditions [17] [18]. The reaction proceeds efficiently with electron-deficient methoxy(hetero)arenes and demonstrates broad alcohol scope, including complex alcohols such as cholesterol, menthol, and β-citronellol [17] [18].
The catalytic system shows excellent functional group tolerance, accommodating substrates bearing cyano, keto, and ester functionalities [17]. Both intermolecular and intramolecular versions of the reaction have been developed, with the latter providing access to six- and seven-membered ring ether products [17] [18].
The mechanism of the methoxy-alkoxy exchange involves initial deprotonation of the alcohol nucleophile by tert-Butyl-P4, followed by nucleophilic attack on the activated methoxyarene [17]. The reaction likely proceeds through a concerted nucleophilic substitution mechanism, with the methoxy group serving as the leaving group [17] [16].
The effectiveness of tert-Butyl-P4 in this transformation stems from its ability to generate highly nucleophilic alkoxide species while maintaining compatibility with the aromatic substrate [17]. The bulky phosphazenium counterion provides minimal interference with the substitution process [17].
The methoxy-alkoxy exchange reaction has found applications in the synthesis of complex ether-containing molecules [17] [18]. The method is particularly valuable for late-stage functionalization of methoxyarene-containing natural products and pharmaceutical intermediates [17].
The reaction provides access to alkyl aryl ethers that are difficult to prepare using traditional methods, particularly those involving sterically hindered or functionally complex alcohols [17] [18]. This capability makes the transformation valuable for medicinal chemistry applications where diverse ether linkages are required [17].
The demethylation of methoxyarenes using tert-Butyl-P4 in combination with thiol and silane reagents represents a recent advance in selective cleavage of aromatic carbon-oxygen bonds [19]. This transformation provides access to phenolic compounds under mild conditions with excellent functional group tolerance [19].
tert-Butyl-P4 catalyzes the demethylation of methoxyarenes in the presence of alkanethiol and hexamethyldisilazane as co-reagents [19]. The system efficiently converts a variety of substrates, including electron-deficient, electron-neutral, and electron-rich methoxyarenes, as well as heteroaromatic substrates [19].
The reaction demonstrates excellent functional group tolerance, allowing the presence of diverse substituents without interference [19]. The mild reaction conditions preserve sensitive functionalities that might be compromised under traditional demethylation conditions [19].
Computational studies reveal that the high reactivity achieved by tert-Butyl-P4 results from the formation of nucleophilic "naked" thiolate species [19]. The phosphazene base deprotonates the thiol reagent, generating a highly nucleophilic thiolate anion that can effectively attack the methoxyarene substrate [19].
The mechanism involves nucleophilic substitution at the aromatic carbon bearing the methoxy group, with subsequent elimination to regenerate the aromatic system [19]. The silane reagent likely serves as a reducing agent or proton source to facilitate the overall transformation [19].
The demethylation system shows broad substrate scope, accommodating various methoxyarene derivatives [19]. Both electron-rich and electron-poor aromatic systems undergo efficient demethylation, although the reaction rates may vary depending on the electronic nature of the substrate [19].
Corrosive